molecular formula C25H26N2O3 B8053386 CID 163325205

CID 163325205

Cat. No.: B8053386
M. Wt: 402.5 g/mol
InChI Key: GVHZZSJPOLDGLM-UHFFFAOYSA-N
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Description

No specific data on CID 163325205 is available in the provided evidence. PubChem Compound IDs (CIDs) are unique identifiers for chemical entities, but their structural, functional, or pharmacological properties require direct access to PubChem entries or peer-reviewed studies.

Properties

IUPAC Name

3-amino-3-(3-hydroxyoxetan-3-yl)-N-tritylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c26-22(24(29)17-30-18-24)16-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,29H,16-18,26H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHZZSJPOLDGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

For instance, (Figure 8) illustrates structural and functional comparisons of substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulinic acid, CID 64971) using 2D/3D overlays and activity data. Below is a generalized approach for such comparisons, extrapolated from the evidence:

Table 1: General Framework for Compound Comparison

Property CID 163325205 (Hypothetical) Similar Compound A (Example: Betulin, CID 72326) Similar Compound B (Example: Troglitazone, CID 5591)
Molecular Formula Not available C₃₀H₅₀O₂ C₂₄H₂₇NO₅S
Molecular Weight Not available 442.7 g/mol 441.5 g/mol
Functional Role Not available Inhibitor () PPAR-γ agonist ()
Structural Features Not available Pentacyclic triterpenoid Thiazolidinedione scaffold
Biological Target Not available Steroid transporters () Nuclear receptors ()

Key Findings from

  • Structural Similarity: Betulin-derived inhibitors (e.g., CID 72326, 64971) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxyl groups), impacting solubility and binding affinity .
  • Functional Divergence : Troglitazone (CID 5591) and irbesartan (CID 3749) both target metabolic pathways but differ in mechanisms (PPAR-γ agonism vs. angiotensin receptor blockade) .
  • 3D Overlay Analysis : Substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594) exhibit distinct steroidal orientations, influencing transporter specificity .

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